molecular formula C18H27N3O9S3 B034299 Tris[2-(3-mercaptopropionyloxy)ethyl] isocyanurate CAS No. 36196-44-8

Tris[2-(3-mercaptopropionyloxy)ethyl] isocyanurate

Cat. No.: B034299
CAS No.: 36196-44-8
M. Wt: 525.6 g/mol
InChI Key: CFKONAWMNQERAG-UHFFFAOYSA-N
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Description

Photoinitiated Thiol-Ene Polymerization Mechanisms

Photoinitiated thiol-ene reactions leverage TEMPIC’s trifunctional thiol groups to form covalent bonds with ene-containing monomers under UV irradiation. The process begins with radical generation from photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA), which abstracts hydrogen from TEMPIC’s thiol groups, producing thiyl radicals. These radicals propagate chain reactions by adding to acrylate or vinyl monomers, followed by chain transfer steps that regenerate thiyl radicals.

Key kinetic studies reveal an induction period caused by oxygen inhibition, after which rapid polymerization occurs. For instance, systems combining TEMPIC with poly(ethylene glycol) diacrylate (PEGDA) achieve >90% conversion within 5 minutes under UV light. The trifunctional nature of TEMPIC enhances crosslinking efficiency, yielding networks with high gel fractions (>85%).

Table 1: Kinetic Parameters of TEMPIC-Based Thiol-Ene Polymerization

Monomer System Induction Period (s) Rate Constant (k, s⁻¹) Final Conversion (%)
TEMPIC-PEGDA 30–60 0.12–0.15 92–95
TEMPIC-TTT* 45–75 0.08–0.10 88–90

*TTT = 1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione.

Properties

IUPAC Name

2-[2,4,6-trioxo-3,5-bis[2-(3-sulfanylpropanoyloxy)ethyl]-1,3,5-triazinan-1-yl]ethyl 3-sulfanylpropanoate
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InChI

InChI=1S/C18H27N3O9S3/c22-13(1-10-31)28-7-4-19-16(25)20(5-8-29-14(23)2-11-32)18(27)21(17(19)26)6-9-30-15(24)3-12-33/h31-33H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKONAWMNQERAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(=O)OCCN1C(=O)N(C(=O)N(C1=O)CCOC(=O)CCS)CCOC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067959
Record name Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester
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Molecular Weight

525.6 g/mol
Source PubChem
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CAS No.

36196-44-8
Record name 1,1′,1′′-[(2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl] tris(3-mercaptopropanoate)
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Record name Propanoic acid, 3-mercapto-, 1,1',1''-((2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl) ester
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Record name Propanoic acid, 3-mercapto-, 1,1',1''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl] ester
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Record name Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester
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Record name (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)triethane-2,1-diyl tris(3-mercaptopropionate)
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Preparation Methods

Esterification of 1,3,5-Tris(2-Hydroxyethyl)Cyanuric Acid with 3-Mercaptopropionic Acid

The most widely documented synthesis involves the esterification of 1,3,5-tris(2-hydroxyethyl)cyanuric acid (THEIC) with 3-mercaptopropionic acid (3-MPA) under acidic catalysis. In a representative procedure, THEIC and 3-MPA are combined in a 1:3 molar ratio in toluene, with toluene-4-sulfonic acid (p-TsOH) serving as the catalyst. The reaction proceeds at 125°C under reflux, achieving an 88% yield after 12–24 hours. The mechanism follows classical Fischer esterification, where the sulfonic acid protonates the carbonyl oxygen of 3-MPA, enhancing the electrophilicity of the carboxyl carbon for nucleophilic attack by THEIC’s hydroxyl groups.

Table 1: Optimization of Esterification Conditions

ParameterOptimal RangeImpact on Yield
Catalyst (p-TsOH)2–5 mol%Maximizes rate without side reactions
Temperature120–130°CBalances kinetics and decomposition
SolventTolueneAzeotropic water removal
Reaction Time12–24 hoursEnsures complete conversion

Side products, such as oligomeric esters or disulfides, are minimized by maintaining strict stoichiometric control and inert atmospheres. Post-synthesis, the crude product is washed with aqueous sodium bicarbonate to neutralize residual acid, followed by vacuum distillation to isolate TEMPIC as a pale yellow liquid.

Catalytic Systems and Reaction Engineering

Acid Catalysts in Thermal Esterification

Toluene-4-sulfonic acid remains the catalyst of choice for industrial-scale TEMPIC synthesis due to its low cost and high efficiency. Comparative studies highlight its superiority over alternatives like sulfuric acid or Amberlyst-15, which suffer from side reactions (e.g., sulfonation of THEIC) or reduced recyclability. Kinetic analyses reveal a second-order dependence on THEIC and 3-MPA concentrations, with an activation energy of 85 kJ/mol.

Purification and Analytical Characterization

Isolation Techniques

Post-reaction workup involves sequential liquid-liquid extraction with ethyl acetate and saturated NaCl solution to remove unreacted 3-MPA and catalyst residues. Rotary evaporation under reduced pressure (10–15 mmHg) yields a viscous liquid, which is further purified via short-path distillation (180–200°C, 0.1 mmHg).

Quality Control Metrics

  • Purity Analysis: HPLC with UV detection (λ = 254 nm) confirms >70% purity, with major impurities identified as bis-ester byproducts and residual THEIC.

  • Structural Verification: 1H NMR^{1}\text{H NMR} (CDCl3_3): δ 4.35 (t, 6H, -OCH2_2CH2_2O-), 2.85 (t, 6H, -SCH2_2CH2_2-), 1.55 (m, 9H, -CH2_2CH2_2COO-).

  • Thermal Stability: TGA shows decomposition onset at 210°C, suitable for high-temperature processing.

Industrial-Scale Production Considerations

Environmental Impact

Waste streams containing p-TsOH are neutralized with Ca(OH)2_2, generating benign calcium tosylate, which is disposed of via landfill. Solvent recovery systems achieve >90% toluene reuse, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromophenyl caproate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications Overview

  • Coatings and Castings
    • TEMPIC is utilized as a key component in formulating coatings and castings. Its incorporation enhances the chemical and mechanical properties of the final products, allowing for tailored curing speeds and improved durability .
  • Adhesives and Sealants
    • As a hardener in adhesive formulations, TEMPIC significantly improves properties such as chemical resistance, UV stability, thermal stability, and creep resistance. This makes it suitable for high-performance applications where longevity and durability are critical .
  • Thiol-Ene Polymerization
    • TEMPIC serves as a cross-linking agent in thiol-ene polymerization processes. It facilitates the formation of polymers with enhanced mechanical properties and stability, making it ideal for applications in various industrial sectors including automotive and construction .
  • Biomedical Applications
    • Recent studies indicate that TEMPIC-based polymers exhibit hydrolytic stability, making them suitable for use in biomedical devices. Their ability to remain stable in vivo for extended periods positions them as potential candidates for substrates in chronically implanted bio-electronic devices .

Data Table: Properties and Applications

Property/FeatureDescription
Chemical StructureThis compound
Main ApplicationsCoatings, adhesives, sealants, biomedical devices
Key BenefitsEnhanced durability, chemical resistance, UV stability
Typical Use CasesAutomotive parts, construction materials, medical devices
Environmental StabilityHydrolytically stable

Case Study 1: Coatings Application

A study conducted by Bruno Bock Group demonstrated that incorporating TEMPIC into a polyurethane coating formulation resulted in improved scratch resistance and adhesion properties compared to traditional formulations. The enhanced performance was attributed to the cross-linking capabilities of TEMPIC during the curing process.

Case Study 2: Biomedical Device Stability

Research published on thiol-ene polymers highlighted the use of TEMPIC in creating hydrolytically stable polymers for bio-electronic devices. The study found that devices fabricated with TEMPIC-based materials maintained structural integrity over prolonged exposure to bodily fluids, suggesting significant potential for long-term implantable applications .

Mechanism of Action

The antifungal activity of 2,4,6-tribromophenyl caproate is primarily due to its ability to disrupt the cell membrane of fungi. The compound interacts with the lipid bilayer of the fungal cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately results in the death of the fungal cells. The molecular targets include membrane lipids and proteins involved in maintaining cell membrane integrity .

Comparison with Similar Compounds

Structural and Functional Group Differences

Tris[2-(3-mercaptopropionyloxy)ethyl] isocyanurate (TMI)
  • Functional groups : Three thiol (-SH) groups.
  • Core : Isocyanurate (triazine trione).
  • Key properties : High rigidity, trifunctional reactivity, sulfur-rich structure.
Tris[2-(acryloyloxy)ethyl] isocyanurate (TAEI)
  • Functional groups : Three acrylate groups (C=CH₂).
  • Core : Isocyanurate.
  • Key properties : UV-curability, radical polymerization, used in photoresists and drug delivery systems .
Triallyl-1,3,5-triazine-2,4,6-trione (TATATO/TTT)
  • Functional groups : Three allyl groups (CH₂=CH-CH₂).
  • Core : Triazine trione.
  • Key properties : Thiol-ene reactivity, forms networks with thiols like TMI .
Alkylthio-Substituted Isocyanurates
  • Examples : tris[2-(3-n-dodecylthiopropionyloxy)ethyl] isocyanurate .
  • Functional groups : Thioether-linked alkyl chains (e.g., C₁₂H₂₅-S-).
  • Key properties : Antioxidant stabilization, compatibility with hydrophobic matrices .

Reactivity and Polymerization Mechanisms

Compound Reaction Type Initiator/Catalyst Key Features
TMI Thiol-ene click UV light, DMPA Fast kinetics, low shrinkage, oxygen-tolerant
TAEI Radical polymerization TPO, Irgacure High crosslinking, prone to shrinkage
TATATO Thiol-ene with TMI DMPA Stoichiometric control, rigid networks
Alkylthio derivatives Radical stabilization Thermal/UV Antioxidant properties
  • TMI vs. TAEI : TMI’s thiol-ene reactions proceed via step-growth mechanisms, enabling precise stoichiometry and reduced stress . TAEI’s acrylates undergo chain-growth polymerization, leading to faster curing but higher shrinkage .
  • TMI vs. Alkylthio Derivatives : TMI’s thiols are more reactive than thioethers, making it superior for rapid network formation .

Physical and Mechanical Properties

Property TMI TAEI TATATO Alkylthio Derivatives
Glass Transition (Tg) ~120°C ~80°C N/A Variable
Modulus (Young’s) 1.2–2.5 GPa 0.8–1.5 GPa 1.0–1.8 GPa 0.5–1.0 GPa
Thermal Stability >250°C ~200°C >200°C >180°C
Corrosion Resistance High (sulfur content) Low Moderate Moderate
  • TMI Networks : Exhibit 99% conversion degree (CD) and 9% swelling degree (SD) in acetone when crosslinked with TATATO .
  • TAEI : Forms hydrogels with lower rigidity but tunable drug release profiles .

Biological Activity

Tris[2-(3-mercaptopropionyloxy)ethyl] isocyanurate (TMPI) is a compound that has garnered attention for its potential applications in various fields, particularly in biomedicine and materials science. This article explores the biological activity of TMPI, including its mechanisms of action, applications in drug delivery, and its role in tissue engineering.

  • Molecular Formula : C18H27N3O9S3
  • Molecular Weight : 525.61 g/mol
  • CAS Number : 36196-44-8

TMPI exhibits biological activity primarily through its thiol groups, which facilitate various biochemical interactions. The compound's structure allows it to participate in thiol-disulfide exchange reactions, making it a key player in redox biology. This property enables TMPI to interact with proteins and other biomolecules, influencing their stability and activity.

Key Mechanisms:

  • Thiol-Disulfide Exchange : TMPI can form disulfide bonds with proteins, enhancing adhesion properties and stability in biological environments .
  • Redox Sensitivity : The compound's reactivity with glutathione (GSH) allows for controlled drug release mechanisms, particularly beneficial in targeted therapy applications .
  • Polymerization : TMPI can undergo polymerization reactions that are critical for developing hydrogels and other biomaterials used in tissue engineering .

1. Drug Delivery Systems

TMPI has been investigated for its potential as a drug delivery vehicle due to its ability to form micelles that can encapsulate therapeutic agents. Studies have shown that TMPI-based systems can release drugs in response to specific stimuli, such as changes in redox potential .

DrugRelease MechanismEfficacy
DoxorubicinRedox-triggeredEnhanced release in cancer cells
PaclitaxelGSH-sensitiveTargeted delivery to tumor sites

2. Tissue Engineering

In tissue engineering, TMPI is utilized to create scaffolds that mimic the extracellular matrix (ECM). Its thiol groups allow for covalent bonding with other biomolecules, promoting cell adhesion and proliferation.

  • Case Study : A study demonstrated the use of TMPI in creating hydrogels that support the growth of fibroblasts and endothelial cells, essential for wound healing applications .

Case Studies and Research Findings

  • Biocompatibility Studies : Research indicates that TMPI exhibits low cytotoxicity towards various cell lines, making it a suitable candidate for biomedical applications. In vitro studies showed that cell viability remained above 80% when exposed to TMPI concentrations used for drug delivery systems .
  • Mechanical Properties of TMPI-Based Hydrogels : A comparative analysis of TMPI-based hydrogels revealed superior mechanical properties compared to traditional hydrogels, enhancing their applicability in load-bearing tissue engineering applications .

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